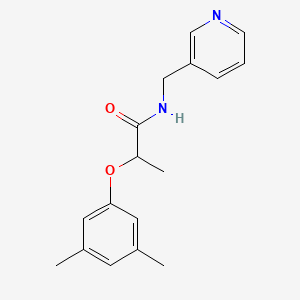

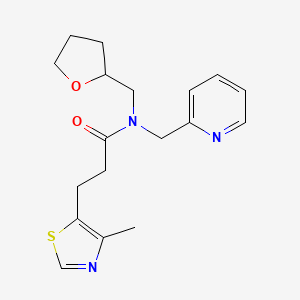

![molecular formula C18H16N2O2 B5544411 N-(3-cyanophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5544411.png)

N-(3-cyanophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar benzamide derivatives involves direct acylation reactions. For instance, N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through such processes, highlighting the methodological framework likely used in producing N-(3-cyanophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide derivatives. The synthesis process can yield compounds with significant properties, such as colorimetric sensing abilities for specific ions like fluoride anions (Younes et al., 2020).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often analyzed using X-ray diffraction techniques. For example, the crystal structure and molecular interactions of similar compounds are typically elucidated to understand the arrangement of atoms and the spatial configuration which can help infer the properties of N-(3-cyanophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide (Kumar et al., 2016).

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, influencing their properties and applications. The chemical reactivity, sensing capabilities, and interaction with other substances define their utility in different chemical environments and applications (Younes et al., 2020).

Physical Properties Analysis

The physical properties such as melting point, solubility, and crystal structure of benzamide compounds are typically characterized through analytical techniques like X-ray crystallography, supporting the understanding of their behavior in various conditions (Kumar et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity with different chemical agents, stability under various conditions, and the ability to undergo specific chemical transformations, are critical for understanding the applications and safety of benzamide derivatives. These properties are deduced from their molecular structure, synthesis process, and interaction with other compounds (Younes et al., 2020).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Sensing

Research on benzamide derivatives has shown significant promise in the field of chemical sensing. A study by Younes et al. (2020) described the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives and their application in colorimetric sensing of fluoride anions. This research demonstrated the compound's ability to exhibit a drastic color transition in response to fluoride anion, indicating its potential as a chemical sensor for detecting fluoride in solutions (Younes et al., 2020).

Anticancer Activity

Another area of interest is the anticancer properties of benzamide derivatives. Research by Ravinaik et al. (2021) focused on the design, synthesis, and anticancer evaluation of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds exhibited moderate to excellent anticancer activity against various cancer cell lines, highlighting the therapeutic potential of benzamide derivatives in cancer treatment (Ravinaik et al., 2021).

Molecular Structural Analysis

The detailed molecular structure analysis of benzamide derivatives provides critical insights into their potential applications. A study by Demir et al. (2015) on a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide used X-ray diffraction and DFT calculations to analyze the compound's structure. This research not only sheds light on the structural properties of benzamide derivatives but also explores their antioxidant activities, suggesting potential uses in developing new antioxidant agents (Demir et al., 2015).

Antimicrobial and Antipathogenic Activity

Benzamide derivatives have also been evaluated for their antimicrobial and antipathogenic activities. Limban et al. (2011) synthesized and characterized new thiourea derivatives, including 2-((4-methylphenoxy)methyl)-N-(aryl-carbamothioyl)benzamides, which demonstrated significant antipathogenic activity against bacteria known for biofilm formation. This indicates the potential of benzamide derivatives in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Propiedades

IUPAC Name |

N-(3-cyanophenyl)-4-(2-methylprop-2-enoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-13(2)12-22-17-8-6-15(7-9-17)18(21)20-16-5-3-4-14(10-16)11-19/h3-10H,1,12H2,2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMYBWJUGYTQSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyanophenyl)-4-(2-methylprop-2-enoxy)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B5544330.png)

![2-cyclopropyl-N-[3-(methylthio)phenyl]-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5544353.png)

![3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbothioamide](/img/structure/B5544361.png)

![3-[2-(benzylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5544368.png)

![N-(2-furylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5544375.png)

![N-cyclopropyl-4-methoxy-2-{[1-(1H-pyrrol-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5544376.png)

![N-[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5544407.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-4-biphenylcarboxamide](/img/structure/B5544430.png)